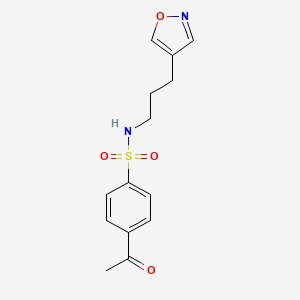
3-(3-phenylpropyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-phenylpropyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Physical Property Tuning
Hydrogels represent a significant area of research due to their diverse applications, ranging from drug delivery systems to tissue engineering scaffolds. Anion tuning has been explored as a method to adjust the rheology, morphology, and gelation properties of low molecular weight salt hydrogelators. This approach allows for the manipulation of physical properties such as elasticity and stability, making it a valuable tool for customizing hydrogel behavior for specific applications (Lloyd & Steed, 2011).
Cardiac Myosin Activation for Heart Failure Treatment
The search for novel treatments for systolic heart failure has led to the exploration of flexible urea derivatives as cardiac myosin activators. These compounds have shown promising in vitro and in vivo activities, suggesting their potential as scaffolds for developing new therapeutic agents for heart failure. This highlights the importance of chemical modification in enhancing biological activity and specificity for cardiac myosin, offering a pathway to innovative heart failure therapies (Manickam et al., 2017).
ACAT Inhibition for Cholesterol Management
The inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT) is a strategy for managing cholesterol levels, with implications for treating conditions like atherosclerosis. Novel compounds, including urea derivatives, have been evaluated for their ACAT inhibitory effects, demonstrating potential as agents to lower plasma cholesterol levels. This line of research addresses the need for new cholesterol-lowering medications, contributing to the broader effort to combat cardiovascular diseases (Tanaka et al., 1998).
Synthesis and Characterization of Complex Molecules
The synthesis and characterization of complex molecules, such as 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile, illustrate the application of urea derivatives in organic chemistry. These molecules are of interest due to their potential pharmaceutical and material science applications, showcasing the versatility of urea derivatives in facilitating the creation of novel compounds (Sharma et al., 2015).
Anticancer Potential
Urea derivatives have been explored as potential anticancer agents, with specific compounds synthesized and evaluated for their cytotoxic effects on various cancer cell lines. This research avenue underscores the therapeutic potential of urea derivatives in oncology, offering a foundation for developing new cancer treatments based on their unique chemical properties (Gaudreault et al., 1988).
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-3-(3-phenylpropyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c18-17(19,20)13-22(15-8-11-24-12-9-15)16(23)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSXQBZTXWONBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-phenylpropyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-(Dimethylamino)-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]but-2-enamide](/img/structure/B2695694.png)
![8-(3-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695695.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide](/img/structure/B2695701.png)
![3-methyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695702.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2695707.png)
![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2695708.png)
![ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2695709.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)


![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2695715.png)